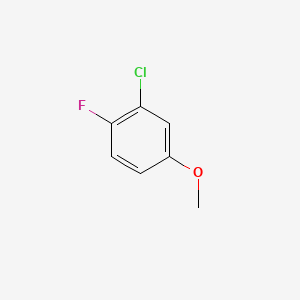

3-Chloro-4-fluoroanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKKEILFRAYSDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378575 | |

| Record name | 3-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202925-07-3 | |

| Record name | 2-Chloro-1-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Niche Building Block in Chemical Synthesis

An In-Depth Technical Guide to 3-Chloro-4-fluoroanisole (CAS: 202925-07-3) for Advanced Research and Development

This compound is a halogenated aromatic ether, a member of the fluoroanisole family of compounds.[1][2] While not as extensively documented as its aniline counterpart (3-Chloro-4-fluoroaniline), this molecule presents a unique combination of substituents—a chloro group, a fluoro group, and a methoxy group—on a benzene ring. This specific arrangement offers a valuable scaffold for synthetic chemists, particularly in the fields of pharmaceutical and agrochemical development.[3] The presence of multiple halogens and an ether linkage provides distinct electronic properties and potential reaction sites, making it a useful intermediate for creating more complex and biologically active molecules.[3][4]

This guide provides a consolidated overview of the known properties, proposed synthetic strategies, and potential applications of this compound. It is designed for researchers, scientists, and drug development professionals who seek to understand and utilize this compound as a specialized building block in their synthetic programs.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective application in experimental design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 202925-07-3 | [1][5][6] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Purity | Typically >97.0% (GC) | |

| Boiling Point | 189 °C | [2][3] |

| Density | ~1.265 - 1.29 g/cm³ | [2][3] |

| Refractive Index (n20D) | ~1.515 - 1.52 | [2][3] |

| Flash Point | 79 °C | [2] |

Synthetic Pathways: A Proposed Methodological Approach

While specific, peer-reviewed synthetic procedures for this compound are not widely published, a highly logical and common approach for the synthesis of substituted anisoles is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkylating agent, in this case, a methylating agent.

Proposed Synthesis: Williamson Ether Synthesis

This proposed protocol outlines the methylation of 3-chloro-4-fluorophenol. The causality behind this choice is its high efficiency and the commercial availability of the phenol precursor. The base (e.g., potassium carbonate) is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion, which then attacks the electrophilic methylating agent (e.g., dimethyl sulfate or methyl iodide).

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate (1.2 eq) dropwise at room temperature. Note: Dimethyl sulfate is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation to yield this compound.

Caption: Molecular structure and expected spectroscopic features.

Expected Analytical Data:

-

¹H NMR: The spectrum would feature signals in the aromatic region, complicated by couplings to both adjacent protons and the fluorine atom. A distinct, sharp singlet integrating to three protons would be expected for the methoxy group, likely around 3.9 ppm.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The aromatic carbon bonded to fluorine would appear as a doublet with a large coupling constant (¹JCF). Other aromatic carbons would also exhibit smaller C-F couplings. The methoxy carbon signal would appear upfield (~55-60 ppm).

-

IR Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring and the methyl group, aromatic C=C stretching, and prominent C-O ether stretches. The spectrum would also be characterized by strong C-F and C-Cl stretching bands in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 160. An (M+2) peak with approximately one-third the intensity of the M+ peak would be present, which is characteristic of a compound containing one chlorine atom due to the natural abundance of the ³⁷Cl isotope.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical intermediate. [3]The strategic placement of its functional groups allows for selective modification, making it an attractive starting material for synthesizing more complex target molecules.

-

Pharmaceutical Development: The fluoroanisole motif is of significant interest in drug design. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [4]This compound serves as a precursor for molecules where the methoxy group can be retained or later cleaved to reveal a phenol for further functionalization. It is noted for its utility in creating potential anti-inflammatory and analgesic drugs. [3]* Agrochemical Synthesis: Similar to pharmaceuticals, the incorporation of fluorine and chlorine into pesticides and herbicides can enhance their efficacy and tune their environmental persistence. [3]this compound provides a core structure that can be elaborated into novel crop protection agents.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as a combustible liquid and causes skin and eye irritation.

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. 2. Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires. 4. Handling: Avoid contact with skin and eyes. Wash hands and any exposed skin thoroughly after handling. 5. Spills: In case of a spill, absorb with an inert material and place in a suitable container for disposal.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]Recommended storage temperature is often between 2 - 8 °C. [3]

Conclusion and Future Outlook

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. While detailed research on this specific molecule is not as prevalent as its aniline analog, its structural features mark it as a valuable tool for synthetic chemists. The logical synthetic route via Williamson ether synthesis provides a reliable method for its preparation. As the demand for structurally diverse and highly functionalized small molecules continues to grow in drug discovery and materials science, building blocks like this compound will remain crucial for innovation. Further exploration of its reaction chemistry and applications is warranted to fully unlock its potential.

References

-

Dalton Pharma Services. (n.d.). The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 3-chloro-4-fluoroaniline. Retrieved from [Link]

-

ChemWhat. (2025). This compound CAS#: 202925-07-3. Retrieved from [Link]

-

ECHO CHEMICAL CO., LTD. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.

-

ChemBuyersGuide.com, Inc. (n.d.). Chem-Impex International. Retrieved from [Link]

-

Aribo Biotechnology. (n.d.). CAS: 202925-07-3 Name: this compound. Retrieved from [Link]

-

Salter, R., & Duvadie, R. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1189-1195. Retrieved from [Link]

-

Suschitzky, H., & Fiebig, H. J. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 25(1), 23-24. Retrieved from [Link]

-

Sheffield Hallam University Research Archive. (n.d.). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

U.S. National Library of Medicine. (n.d.). Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF. Retrieved from [Link]

-

ITRC. (n.d.). Environmental Fate and Transport Processes. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Ellis, D. A., et al. (2001). The fate and persistence of trifluoroacetic and chloroacetic acids in pond waters. Chemosphere, 42(3), 309-318. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Environmental Fate and Toxicology of Chlorothalonil. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a chemical building block is intrinsically linked to a thorough understanding of its physicochemical properties. 3-Chloro-4-fluoroanisole, a halogenated aromatic ether, stands as a molecule of significant interest. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group on a benzene ring—imparts a nuanced reactivity and specific steric and electronic characteristics. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its structural, thermal, and spectroscopic properties, offering not just data, but also the scientific rationale behind experimental methodologies. This document is designed to be a practical and authoritative resource, empowering scientists to leverage the full potential of this versatile intermediate.

Molecular Identity and Structural Elucidation

The cornerstone of any chemical characterization is the unambiguous confirmation of molecular structure. For this compound (C₇H₆ClFO), a multi-faceted spectroscopic approach is essential for irrefutable identification and purity assessment.

Core Identification Parameters

A summary of the fundamental identifiers for this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₆ClFO |

| Molecular Weight | 160.57 g/mol [1][2] |

| CAS Number | 202925-07-3[1][2] |

| Canonical SMILES | COC1=CC(Cl)=C(F)C=C1 |

| InChI | InChI=1S/C7H6ClFO/c1-10-7-3-2-5(9)6(8)4-7/h2-4H,1H3 |

Workflow for Structural Verification

A robust and self-validating workflow is critical for confirming the identity and purity of a supplied or synthesized batch of this compound. The convergence of data from multiple analytical techniques provides the highest level of confidence.

Figure 1: A logical workflow for the comprehensive structural verification of this compound.

Physicochemical Characteristics

The macroscopic properties of this compound are a direct manifestation of its molecular structure. These parameters are crucial for its handling, reaction optimization, and formulation.

Thermal and Physical Properties

| Property | Value | Experimental Methodology |

| Boiling Point | 198-200 °C | Ebulliometry or Distillation under atmospheric pressure. |

| Melting Point | 33-37 °C | Differential Scanning Calorimetry (DSC) is the preferred method for accurate determination. |

| Flash Point | 87 °C | Determined by a closed-cup method. |

| Density | 1.311 g/cm³ | Typically measured using a pycnometer or a digital density meter. |

Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted and is qualitatively confirmed in practice.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate | High | The molecule can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | High | Capable of accepting hydrogen bonds from the solvent. |

| Non-Polar | Hexane, Toluene | Moderate to Low | Solubility is driven by weaker van der Waals forces. |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and halogen substituents dominate over the polarity of the ether group. |

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

-

Principle: DSC measures the heat flow into a sample relative to a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, resulting in a characteristic peak on the DSC thermogram.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Crimp-seal the pan to ensure a closed system. An empty, sealed pan serves as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point (e.g., 0 °C).

-

Initiate a temperature ramp at a constant rate, typically 5-10 °C/min, to a temperature significantly above the melting point (e.g., 60 °C).

-

Record the differential heat flow. The melting point is determined as the onset temperature of the endothermic peak.

-

-

Self-Validation: The sharpness of the melting peak is a strong indicator of purity. A broad melting range typically suggests the presence of impurities.

Spectroscopic Fingerprint

While experimental spectra for this compound are not widely published, a detailed analysis can be predicted based on the well-documented spectra of its close analog, 3-chloro-4-fluoroaniline, and fundamental spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methoxy and aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | ~3.9 | Singlet (s) | N/A |

| Aromatic H | 6.8 - 7.3 | Complex Multiplets | J(H-F) and J(H-H) couplings will result in complex splitting patterns. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| Aromatic C-O | ~150-155 |

| Aromatic C-F | ~155-160 (with a large ¹JCF coupling) |

| Aromatic C-Cl | ~120-125 |

| Aromatic C-H | ~115-130 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is invaluable for identifying key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch | Aryl Ether |

| 1250-1150 | C-F Stretch | Aryl Fluoride |

| 800-600 | C-Cl Stretch | Aryl Chloride |

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

| Hazard Category | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Workflow for Safe Handling and Storage

Figure 2: A systematic workflow for the safe handling, storage, and disposal of this compound.

Applications in Scientific Research

This compound is a valuable building block in organic synthesis, primarily due to the orthogonal reactivity of its substituents. The chloro and fluoro groups can be selectively targeted in various cross-coupling and nucleophilic substitution reactions, while the methoxy group can serve as a protected phenol, which can be unmasked in a later synthetic step.

-

Pharmaceutical Synthesis: This molecule serves as a scaffold for the development of novel therapeutic agents. The presence of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4]

-

Agrochemical Development: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of new herbicides, fungicides, and insecticides, where the halogen substituents can contribute to the biological activity of the final products.[5]

-

Materials Science: The unique electronic and steric properties imparted by the substituents make this compound a candidate for the synthesis of specialty polymers and other advanced materials with tailored properties.[6]

References

- The Role of 3-Chloro-4-fluoroaniline in Pharmaceutical Research & Development. (URL not provided)

-

3-Chloro-4-fluoroaniline: Your Partner in Advanced Chemical Synthesis. (URL: [Link])

-

Supplementary Information for: A Modified Beckmann Rearrangement for the Facile Synthesis of Amidines and Imidates via Imidoyl F - The Royal Society of Chemistry. (URL: [Link])

-

3-Chloro-4-fluoroaniline | C6H5ClFN | CID 9708 - PubChem. (URL: [Link])

-

This compound - SpectraBase. (URL: [Link])

-

3-Chloro-4-fluoroaniline - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline - ResearchGate. (URL: [Link])

-

4-Fluoroanisole | C7H7FO | CID 9987 - PubChem. (URL: [Link])

-

This compound (C7H6ClFO) - PubChemLite. (URL: [Link])

Sources

3-Chloro-4-fluoroanisole molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-4-fluoroanisole: Structure, Properties, and Synthetic Utility

Abstract

This compound is a halogenated aromatic compound of increasing interest to the fields of pharmaceutical and agrochemical research. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of multiple halogens and an activating methoxy group imparts distinct electronic properties that can be strategically exploited in drug design to modulate reactivity, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of this compound, including its core molecular structure, physicochemical and spectroscopic properties, a robust synthetic protocol, and an analysis of its reactivity and potential applications for research scientists and drug development professionals.

Core Molecular Profile

A foundational understanding of a chemical intermediate begins with its precise molecular identity and physical characteristics. These data are critical for reaction planning, analytical method development, and safety assessments.

Chemical Structure and Nomenclature

This compound, systematically named 2-chloro-1-fluoro-4-methoxybenzene, possesses a benzene ring substituted with a methoxy group (-OCH₃), a fluorine atom at the para-position (C4), and a chlorine atom at the meta-position (C3) relative to the methoxy group.

The molecular formula for this compound is C₇H₆ClFO.[1] Its structure is confirmed by its CAS Registry Number, 202925-07-3.[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Molecular Weight | 160.57 g/mol | [1][2] |

| Molecular Formula | C₇H₆ClFO | [1][2] |

| CAS Number | 202925-07-3 | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [2] |

| Density | 1.265 - 1.29 g/cm³ | [2][3] |

| Boiling Point | 189 °C | [2][3] |

| Flash Point | 79 °C | [3] |

| Refractive Index | n20/D 1.515 - 1.52 | [2][3] |

| Purity | Typically >97% (GC) | [2] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. While full spectral data requires experimental acquisition, the expected characteristics can be predicted based on the molecular structure.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.9 ppm) and three distinct aromatic protons, each showing coupling to adjacent protons and the fluorine atom. |

| ¹³C NMR | Seven distinct carbon signals: one for the methoxy carbon and six for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will exhibit C-F coupling. |

| IR Spectroscopy | Characteristic peaks for C-O ether stretching, aromatic C-H stretching, C=C aromatic ring vibrations, and C-Cl and C-F bond vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z ≈ 160, along with a characteristic isotopic pattern (M+2) at m/z ≈ 162 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Synthesis and Mechanistic Insights

While this compound is available commercially, understanding its synthesis is crucial for researchers interested in producing derivatives or scaling up production. A robust and common method for synthesizing substituted anisoles involves the diazotization of the corresponding aniline, followed by substitution.

Proposed Synthetic Pathway: From Aniline to Anisole

The most logical and field-proven approach for synthesizing this compound is a two-step, one-pot procedure starting from the readily available precursor, 3-chloro-4-fluoroaniline. This process involves:

-

Diazotization: The primary amine group of 3-chloro-4-fluoroaniline is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium group is an excellent leaving group.

-

Hydrolysis/Methanolysis: The diazonium salt is subsequently heated in the presence of methanol. Methanol acts as a nucleophile, attacking the aromatic ring and displacing the diazonium group (as N₂ gas) to form the methoxy ether linkage. This is a variation of the Sandmeyer reaction.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

This protocol is a representative methodology based on established chemical principles and must be performed with appropriate safety precautions in a certified laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-chloro-4-fluoroaniline (1.0 eq) in a mixture of methanol and concentrated sulfuric acid at 0-5 °C.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the reaction flask while vigorously stirring, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Methanolysis: Slowly warm the reaction mixture to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic building block stems from the electronic interplay of its substituents.

-

Methoxy Group (-OCH₃): This is a strong activating group that directs electrophilic aromatic substitution to the ortho and para positions. Since the para position is blocked by fluorine, electrophilic attack is primarily directed to the C2 and C6 positions.

-

Halogens (-F, -Cl): Both halogens are deactivating via their inductive effect but can participate in nucleophilic aromatic substitution (SNAr) reactions, where fluorine is a surprisingly good leaving group under certain conditions.

This reactivity profile makes the molecule a valuable synthon for creating libraries of compounds in medicinal chemistry. The strategic placement of fluorine is a well-known tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity (logP).[4] For instance, its precursor, 3-chloro-4-fluoroaniline, is a key intermediate in the synthesis of kinase inhibitors like Gefitinib and Lapatinib, which highlights the value of this specific substitution pattern in creating biologically active molecules.[5][6][7]

Caption: Logical relationships in the synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

| Hazard Category | GHS Information | Precautionary Measures |

| Flammability | H227: Combustible liquid. | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a well-ventilated place. Keep cool. It is recommended to store the compound in a cool, dark place, preferably below 15°C.

References

-

This compound (C7H6ClFO) - PubChemLite. [Link]

-

Fluorine in drug design: a case study with fluoroanisoles - PubMed. [Link]

-

This compound - Oakwood Chemical. [Link]

Sources

A Technical Guide to the Spectroscopic Signatures of 3-Chloro-4-fluoroanisole

Abstract

3-Chloro-4-fluoroanisole (C₇H₆ClFO, CAS No. 202925-07-3) is a halogenated aromatic ether with potential applications as a building block in pharmaceutical and agrochemical synthesis. As with any specialty chemical, unambiguous structural confirmation is paramount for its effective use in research and development. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of extensive published experimental spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the key spectral features. Detailed, field-proven protocols for data acquisition are provided to empower researchers to generate and confidently interpret their own analytical data.

Introduction

The precise characterization of molecular structure is the bedrock of modern chemical science. For a molecule like this compound, a 1,2,4-trisubstituted benzene ring, each spectroscopic technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present through their vibrational modes, and Mass Spectrometry provides the molecular weight and crucial information about the molecule's fragmentation patterns. This guide is structured to walk researchers through the expected signature of this compound in each of these techniques, explaining the causality behind the predicted data and providing robust protocols for experimental validation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about the arrangement of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show two distinct regions: the aliphatic region for the methoxy (-OCH₃) protons and the aromatic region for the protons on the benzene ring.

-

Methoxy Protons (-OCH₃): This group contains three chemically equivalent protons and is not adjacent to any other protons, thus it is expected to appear as a sharp singlet . Due to the electron-withdrawing effect of the attached oxygen, this signal should appear downfield from typical alkane protons, likely in the range of δ 3.8 - 4.0 ppm .[1]

-

Aromatic Protons (Ar-H): The 1,2,4-substitution pattern results in three non-equivalent aromatic protons. Their chemical shifts and splitting patterns are governed by the electronic effects of the substituents (-OCH₃, -Cl, -F) and their coupling relationships (ortho, meta, para).

-

The -OCH₃ group is a strong electron-donating group (EDG) via resonance, shielding the ortho and para positions.

-

The -F and -Cl atoms are electron-withdrawing groups (EWG) via induction but can donate electron density via resonance. Fluorine's resonance effect is weaker than its strong inductive effect.

-

H-2: This proton is ortho to the -OCH₃ group and meta to the -Cl group. It is expected to be the most shielded aromatic proton and will likely appear as a doublet of doublets (dd) due to coupling with H-5 (meta, J ≈ 2-3 Hz) and H-6 (ortho, J ≈ 8-9 Hz).

-

H-5: This proton is ortho to the -F, ortho to the -Cl, and meta to the -OCH₃. The strong inductive effects of the adjacent halogens will make this the most deshielded proton. It will be split by the adjacent fluorine atom (ortho H-F coupling, J ≈ 7-10 Hz) and the meta proton H-2 (J ≈ 2-3 Hz), appearing as a doublet of doublets (dd) .

-

H-6: This proton is ortho to H-2 and meta to the -F atom. It should appear as a doublet (d) due to the large ortho coupling with H-2 (J ≈ 8-9 Hz). The smaller meta coupling to fluorine might cause slight broadening or a further small split.

-

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.9 | Singlet (s) | N/A |

| H-2 | 6.9 - 7.1 | Doublet of Doublets (dd) | Jortho ≈ 8-9, Jmeta ≈ 2-3 |

| H-6 | 7.1 - 7.3 | Doublet (d) | Jortho ≈ 8-9 |

| H-5 | 7.3 - 7.5 | Doublet of Doublets (dd) | JH-F ≈ 7-10, Jmeta ≈ 2-3 |

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all seven carbon atoms in this compound are unique and should produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum. A key feature will be the presence of carbon-fluorine coupling (J-coupling).

-

Methoxy Carbon (-OCH₃): Expected to appear in the typical range for ether methyls, around δ 55-60 ppm .

-

Aromatic Carbons (Ar-C): The chemical shifts are influenced by the substituents. The carbon directly attached to fluorine (C-4) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). Carbons ortho and meta to the fluorine will show smaller two-bond and three-bond couplings, respectively.[2] The carbon attached to oxygen (C-1) will be the most deshielded aromatic carbon (excluding the halogen-substituted carbons), while the carbon attached to chlorine (C-3) will also be significantly downfield.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Expected C-F Coupling |

| -OCH₃ | 56-58 | No |

| C-5 | 115-118 | ²JCF ≈ 20-25 Hz |

| C-2 | 118-121 | ³JCF ≈ 7-9 Hz |

| C-6 | 120-123 | ³JCF ≈ 3-5 Hz |

| C-3 (ipso-Cl) | 125-128 | ²JCF ≈ 15-20 Hz |

| C-1 (ipso-O) | 150-153 | ⁴JCF ≈ 2-4 Hz |

| C-4 (ipso-F) | 155-158 | ¹JCF ≈ 240-250 Hz |

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[3]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] Ensure the solvent choice does not have signals that overlap with expected analyte signals.

-

Ensure complete dissolution. Gentle vortexing or sonication may be used.

-

Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the spectrometer's spinner turbine and place it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire a standard ¹H spectrum (e.g., 8-16 scans).

-

Acquire a broadband proton-decoupled ¹³C spectrum (e.g., 128-1024 scans, depending on sample concentration).

-

Process the data (Fourier transform, phase correction, baseline correction, and referencing). The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) or an internal standard like tetramethylsilane (TMS) can be used for calibration.[5]

-

Caption: Standard workflow for NMR sample preparation and analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted Vibrational Modes

The structure of this compound suggests several characteristic absorption bands. As an aryl alkyl ether, it is expected to show two distinct C-O stretching bands.[1][6]

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Methoxy -CH₃ |

| 1600 - 1585 | C=C Stretch | Aromatic Ring |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1270 - 1230 | Asymmetric C-O-C Stretch | Aryl-O bond |

| 1100 - 1020 | Symmetric C-O-C Stretch | O-Alkyl bond |

| 1250 - 1200 | C-F Stretch | Aromatic C-F |

| 850 - 550 | C-Cl Stretch | Aromatic C-Cl |

| 900 - 675 | C-H Bend | Aromatic out-of-plane (oop) |

Table 3: Predicted characteristic IR absorption frequencies for this compound.

Key diagnostic peaks include the aromatic C-H stretches just above 3000 cm⁻¹, the aliphatic C-H stretches just below 3000 cm⁻¹, and the two strong C-O stretching bands characteristic of an aryl alkyl ether.[7] The C-F and C-Cl stretches will appear in the fingerprint region (below 1300 cm⁻¹).[8][9]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and reliable method for analyzing solid or liquid samples.[10]

-

Preparation:

-

Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic-grade KBr in an agate mortar. The goal is a fine, homogeneous powder.[11]

-

Causality: Grinding ensures the sample particles are smaller than the wavelength of IR light, minimizing scattering and producing a high-quality spectrum. KBr is used as it is transparent in the mid-IR range.[11]

-

-

Pellet Formation:

-

Transfer a portion of the mixture to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (e.g., 8-10 tons) for 1-2 minutes.[12] A vacuum line may be attached to the die to remove trapped air and moisture, which can cause the pellet to be opaque.

-

Trustworthiness: A transparent or translucent pellet indicates good sample dispersion and minimal scattering, ensuring the resulting spectrum is accurate and reproducible.

-

-

Data Acquisition:

-

Place the resulting KBr pellet in the spectrometer's sample holder.

-

Collect a background spectrum using an empty sample holder or a pure KBr pellet. This is automatically subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Collect the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹).

-

Caption: Key IR vibrational modes for this compound.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₇H₆ClFO, giving a nominal molecular weight of 160 g/mol for the ³⁵Cl isotope and 162 g/mol for the ³⁷Cl isotope.

-

Key Signature: Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic molecular ion cluster: a peak at m/z 160 (M⁺) and a peak at m/z 162 ([M+2]⁺) with a relative intensity ratio of approximately 3:1 . The presence of this pattern is strong evidence for a molecule containing one chlorine atom.

-

-

Fragmentation Pathway: Under standard 70 eV EI conditions, the molecular ion will fragment in predictable ways. The primary fragmentation of anisole and its derivatives involves the loss of a methyl radical followed by the loss of carbon monoxide.[13][14]

-

Loss of Methyl Radical (-•CH₃): M⁺ → [M - 15]⁺. This is often a major fragmentation pathway for anisoles, leading to the formation of a stable chlorofluorophenoxy cation. Expect a prominent ion cluster at m/z 145/147 .

-

Loss of Carbon Monoxide (-CO): [M - 15]⁺ → [M - 15 - 28]⁺. The resulting phenoxy cation can subsequently lose a molecule of CO. This would yield a five-membered ring cation cluster at m/z 117/119 .

-

Loss of Methoxy Radical (-•OCH₃): M⁺ → [M - 31]⁺. This pathway leads to the formation of a chlorofluorophenyl cation at m/z 129/131 .

-

| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment | Formula |

| 160 / 162 | Molecular Ion [M]⁺ | [C₇H₆ClFO]⁺ |

| 145 / 147 | [M - CH₃]⁺ | [C₆H₃ClFO]⁺ |

| 129 / 131 | [M - OCH₃]⁺ | [C₆H₃ClF]⁺ |

| 117 / 119 | [M - CH₃ - CO]⁺ | [C₅H₃ClF]⁺ |

Table 4: Predicted key fragments in the EI mass spectrum of this compound.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for analyzing volatile and semi-volatile compounds like this compound, providing both separation and identification.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Conditions:

-

Injector: 250 °C, Split/Splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

-

Column: A standard non-polar or mid-polarity column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl polymethylsiloxane column (e.g., HP-5ms), is suitable.[15]

-

Oven Program: An initial temperature of 70 °C held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, held for 5 minutes. This program should be optimized to ensure good separation from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300 to ensure capture of the molecular ion and key fragments.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide serves as a robust reference for researchers. Key identifying features include: the characteristic 3-proton aromatic pattern in the ¹H NMR spectrum; the seven distinct carbon signals with observable C-F coupling in the ¹³C NMR spectrum; the dual C-O stretching bands in the IR spectrum typical of an aryl alkyl ether; and the definitive M⁺/[M+2]⁺ isotopic cluster at m/z 160/162 in the mass spectrum. By following the detailed protocols herein, scientists can generate high-quality data and use this guide to reliably verify the structure and purity of this compound for its intended applications.

References

- University of Calgary. (n.d.). NMR Sample Preparation.

- Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- University of Missouri-St. Louis. (n.d.). Sample Preparation.

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.

- University of Ottawa. (n.d.). How to Prepare Samples for NMR.

- Iowa State University. (n.d.). How to Prepare Samples for NMR.

- Zahran, N.F., & Helal, A.I. (1997). Mass spectrometric study on the fragmentation of anisole.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?.

- Kintek Technology. (n.d.). How Do You Prepare Kbr Pellets For Ir?.

- University of California, Davis. (n.d.). Ether Infrared spectra.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition.

- BenchChem. (n.d.). An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline.

- Workman, J., & Springsteen, A. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.

- Olori, A., Di Pietro, P., & Campopiano, A. (n.d.).

- LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.

- Zahran, N.F., Helal, A.I., & Rasgeed, N. (1997).

- LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.

- Chegg. (2019, April 6). Solved This is the mass spectrum for anisole.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- ResearchGate. (n.d.). Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV.

- ChemicalBook. (n.d.). 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum.

- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor.

- Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- University of Wisconsin-Madison. (n.d.). hil8_sln.html.

- National Institute of Standards and Technology. (n.d.). Anisole. In NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Anisole(100-66-3) 1H NMR spectrum.

- Wishart DS. (n.d.). PROSPRE - 1H NMR Predictor.

- NMRDB.org. (n.d.). Predict all NMR spectra.

- Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry.

- ACD/Labs. (n.d.). NMR Prediction.

- Thermo Fisher Scientific. (n.d.). GC-MS Sample Preparation.

- Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.

- LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- TDI-Brooks. (n.d.).

- ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts.

- MDPI. (2022, November 25).

- LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Springer. (2022, February 23). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry.

- Mestrelab Research. (n.d.). Download NMR Predict.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- PeerJ. (2021, November 23).

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.

- Michigan State University. (n.d.). Infrared Spectrometry.

- University of Washington. (n.d.). Fluorine NMR.

- ResearchGate. (n.d.). Cl-37,Cl-35 isotope effects on F-19 and C-13 chemical shifts of chlorofluoro- and hydrochlorofluorocarbons.

Sources

- 1. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. shimadzu.com [shimadzu.com]

- 11. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. Mass spectrometric study on the fragmentation of anisole (Journal Article) | ETDEWEB [osti.gov]

- 14. chegg.com [chegg.com]

- 15. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]

Solubility of 3-Chloro-4-fluoroanisole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-fluoroanisole in Organic Solvents

Abstract

This compound is a halogenated aromatic ether whose utility in pharmaceutical and agrochemical synthesis is growing. A comprehensive understanding of its solubility in various organic solvents is fundamental for optimizing reaction kinetics, purification processes like crystallization, and final formulation. This technical guide addresses the current scarcity of published quantitative solubility data for this specific compound. Instead of merely presenting sparse data, this document provides a robust framework grounded in physicochemical principles to predict, experimentally determine, and intelligently manipulate the solubility of this compound. It is designed to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical, field-proven protocols necessary to handle this compound effectively.

Introduction: The Physicochemical Profile of this compound

This compound (CAS No. 202925-07-3) is a substituted anisole with a molecular formula of C₇H₆ClFO.[1] Its structure, featuring a benzene ring substituted with a methoxy group (-OCH₃), a chlorine atom, and a fluorine atom, dictates its solubility behavior. The molecule is largely non-polar due to the aromatic ring, but possesses a moderate dipole moment arising from the electronegative chlorine, fluorine, and oxygen atoms.

Unlike anilines, the anisole ether linkage (-OCH₃) is only a hydrogen bond acceptor and not a donor. This structural nuance is critical, as it fundamentally governs the compound's interaction with protic versus aprotic solvents. Understanding these intermolecular forces is the first step toward predicting its behavior in different solvent systems.

Theoretical Principles and Qualitative Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] The solubility of a solute in a solvent is driven by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, the key intermolecular forces are:

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds create a net molecular dipole, favoring interactions with polar solvents.

-

Van der Waals Forces (London Dispersion Forces): These forces, arising from temporary fluctuations in electron density, are significant due to the aromatic ring and are the primary mechanism for solubility in non-polar solvents.

-

Hydrogen Bonding: The ether oxygen can act as a weak hydrogen bond acceptor, allowing for some interaction with protic solvents (e.g., alcohols).

Based on these principles, we can predict the qualitative solubility of this compound across common classes of organic solvents. It is crucial to recognize that these are theoretically derived predictions that must be confirmed by empirical measurement.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | Dominated by favorable van der Waals interactions between the aromatic rings of the solute and solvent.[3][4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | Favorable dipole-dipole interactions. Solvents like THF (an ether) and Acetone are structurally compatible.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The solvent's hydrogen-bonding network must be disrupted. Solubility is possible due to the solute's ability to accept hydrogen bonds, but is limited by the lack of a donor group.[3] |

| Aqueous | Water | Very Low / Insoluble | The molecule's large, non-polar aromatic structure makes it hydrophobic. The energy required to break the strong hydrogen bonds in water is not sufficiently compensated by solute-water interactions.[4][5] |

The following diagram illustrates the key molecular features of this compound and the solvent properties that govern their interaction.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility

Accurate solubility data is determined empirically. The following protocols describe two robust, widely accepted methods: the isothermal shake-flask method for gravimetric analysis and a more precise chromatographic method for quantification.

Isothermal Shake-Flask Method (Gravimetric)

This method is a reliable, standard procedure for determining the equilibrium solubility of a compound at a specific temperature.[6]

A. Rationale & Causality The core principle is to create a saturated solution, where the dissolved solute is in equilibrium with an excess of undissolved solid. By agitating for an extended period (24-48 hours), we ensure this equilibrium is truly reached and not just a supersaturated or unsaturated state.[6] The subsequent gravimetric analysis of a known volume of the supernatant provides a direct mass/volume solubility value.

B. Materials & Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (±0.1 mg accuracy)

-

Volumetric flasks and pipettes (Class A)

-

Syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Vials or beakers for evaporation

-

Drying oven or vacuum desiccator

C. Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a sealed vial containing a precisely known volume of the chosen solvent (e.g., 10 mL). "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.[6]

-

Settling: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a volumetric pipette. To prevent precipitation, immediately filter the sample through a 0.45 µm syringe filter into a pre-weighed beaker or vial.

-

Solvent Evaporation: Remove the solvent from the filtered sample. For volatile solvents, this can be done under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Drying: Place the vial containing the solid residue in a drying oven at a temperature well below the compound's melting point until a constant weight is achieved.

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

-

Express solubility in desired units, such as g/L or mg/mL, by dividing the mass of the residue by the volume of the supernatant sampled.

-

High-Performance Liquid Chromatography (HPLC) Method

This instrumental method offers higher precision and is ideal for lower solubility measurements or when dealing with complex mixtures.[6] It relies on quantifying the solute concentration in a saturated solution against a calibration curve.

A. Rationale & Causality This protocol leverages the specificity and sensitivity of HPLC with UV detection. A calibration curve, constructed from standards of known concentration, provides a highly accurate relationship between the instrument's response (peak area) and the analyte's concentration.[7] This avoids potential errors in the gravimetric method, such as incomplete solvent evaporation or co-precipitation of impurities.

B. Materials & Apparatus

-

All materials from Section 3.1

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Appropriate HPLC column (e.g., C18 reverse-phase, 150 x 4.6 mm, 5 µm)

-

Mobile phase solvents (HPLC grade, e.g., acetonitrile and water)

C. Step-by-Step Protocol

-

Method Development: Develop an HPLC method capable of resolving this compound from any potential impurities. A typical starting point for a reverse-phase C18 column would be a mobile phase of acetonitrile and water, with detection at a UV maximum (e.g., ~254 nm).[7]

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected solubility range.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot peak area versus concentration and perform a linear regression to generate the calibration curve. An R² value > 0.995 is required for a valid curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution exactly as described in steps 1-3 of the Gravimetric method (Section 3.1.C).

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

-

Carefully dilute the filtered solution with a known volume of the solvent to bring the concentration into the linear range of the calibration curve.[6] A precise dilution factor is critical.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the concentration in the original saturated solution. This value is the solubility.

-

The following diagram outlines the comprehensive workflow for determining solubility via the HPLC method.

Caption: Experimental workflow for solubility determination using HPLC.

Advanced Considerations: Thermodynamic Modeling

For drug development professionals, predicting solubility under various conditions without extensive experimentation is highly valuable. Thermodynamic models can provide such insights. Models like the UNIFAC group contribution method or approaches based on Hildebrand solubility parameters can be used to estimate activity coefficients, which are central to predicting solubility.[8][9] These predictive models use the physical properties of the solute and solvent to forecast their interactions, offering a powerful tool for solvent screening and process design, especially when experimental data is unavailable.[8][10]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for robust qualitative predictions. This guide provides the necessary authoritative framework and detailed, validated experimental protocols for researchers to generate high-quality, reproducible solubility data. By combining theoretical prediction with rigorous empirical measurement using the described gravimetric and HPLC methods, scientists can effectively control and optimize processes involving this important chemical intermediate.

References

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link] (Note: A generic YouTube link is used as the original may not be stable; the content is based on the transcript from the search result).

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

Solubility of Things. (n.d.). Solubility of 1-Methoxy-3-methyl-benzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, November 19). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

-

Fornari, T., Ibanez, E., Reglero, G., & Stateva, R. P. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47. Retrieved from [Link]

-

Jouyban, A. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(5), 1149-1160. Retrieved from [Link]

-

Wikipedia. (n.d.). Anisole. Retrieved from [Link]

-

Sciencemadness Wiki. (2020, February 2). Anisole. Retrieved from [Link]

- BenchChem. (n.d.). Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide.

- BenchChem. (n.d.). analytical validation of 3-Chloro-4-fluoroaniline synthesis.

Sources

- 1. scbt.com [scbt.com]

- 2. m.youtube.com [m.youtube.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Anisole - Sciencemadness Wiki [sciencemadness.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water [benthamopenarchives.com]

- 10. [PDF] Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water | Semantic Scholar [semanticscholar.org]

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloro-4-fluoroanisole

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 3-Chloro-4-fluoroanisole (CAS No. 202925-07-3). As a halogenated aromatic ether, this compound serves as a valuable building block in medicinal chemistry and materials science. However, its chemical properties necessitate a robust and informed approach to safety. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, empowering researchers to build a self-validating system of laboratory safety.

Section 1: Chemical and Toxicological Profile

Understanding the fundamental characteristics of a substance is the bedrock of any safety protocol. This compound is a combustible liquid that can cause significant irritation. Due to its specialized nature as a research chemical, comprehensive toxicological data is not fully available, a critical fact that mandates a cautious and proactive approach to handling.

1.1: Physical and Chemical Properties

The known properties of this compound are summarized below. The absence of extensive data underscores the importance of treating this chemical with a high degree of care, assuming a hazard profile similar to related halogenated organic compounds.

| Property | Value | Source(s) |

| CAS Number | 202925-07-3 | [1] |

| Molecular Formula | C₇H₆ClFO | [1] |

| Molecular Weight | 160.57 g/mol | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Purity | >97.0% (GC) | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available (Classified as a Combustible Liquid) | |

| Density | Data not available |

1.2: GHS Hazard Identification and Toxicological Insights

Based on supplier safety information, this compound is classified with the following hazards. The causality for these hazards lies in its chemical structure, which can interact with biological tissues. The halogenated aromatic ring can lead to irritation, and like many organic solvents, its vapors can irritate the respiratory tract.

| Hazard Class & Code | Description | Causality & Field Insight | Source(s) |

| Flammable Liquids (H227) | Combustible liquid | While not highly flammable, it can ignite if heated, requiring strict control of ignition sources. | |

| Skin Irritation (H315) | Causes skin irritation | Halogenated aromatics can defat the skin and cause local inflammation upon contact. | |

| Eye Irritation (H319) | Causes serious eye irritation | Direct contact with eye tissue is likely to cause significant irritation and potential damage. | |

| STOT SE 3 (H335) | May cause respiratory irritation | Inhalation of vapors can irritate the mucous membranes of the respiratory system. | [2] |

Toxicological Note: The toxicological properties of this compound have not been fully investigated.[3][4] Therefore, all routes of exposure—inhalation, ingestion, and dermal contact—should be considered potentially harmful. Chronic exposure effects are unknown, warranting measures to minimize exposure to the lowest possible levels.

Section 2: The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

Effective laboratory safety is not merely about wearing personal protective equipment (PPE). It is a systematic process of risk elimination and reduction. The "Hierarchy of Controls" is the authoritative framework for this process. PPE is considered the last line of defense, employed only after higher-level controls have been implemented.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: For drug development professionals, this compound is often a necessary building block. Therefore, elimination is typically not feasible. Substitution with a less hazardous analogue should be considered if the project chemistry allows.

-

Engineering Controls: This is the most critical pillar for handling this compound.

-

Chemical Fume Hood: All manipulations, including weighing, dispensing, and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5]

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[3]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

-

-

Administrative Controls: These are the procedures and work practices that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all work involving this chemical.

-

Training: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

-

Restricted Access: Limit access to areas where the chemical is being used or stored.

-

-

Personal Protective Equipment (PPE): PPE is essential but does not replace higher-level controls. See Section 3.2 for a detailed breakdown.

Section 3: Standard Operating Protocol for Safe Handling

The following protocols represent a self-validating system of safety for the routine use of this compound in a research setting.

3.1: Experimental Protocol: Weighing and Dispensing for Reaction

This protocol minimizes exposure during one of the most common laboratory tasks.

-

Pre-Operation Safety Check:

-

Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

-

Don all required PPE as detailed in Table 3.2.

-

Ensure spill kit and waste container are accessible within the lab.

-

-

Procedure (Inside Fume Hood):

-

Place an analytical balance and all necessary glassware inside the fume hood.

-

Ground and bond containers when transferring material to prevent static discharge.[4]

-

Carefully open the this compound container. Avoid splashing.

-

Using a clean pipette, slowly transfer the required amount into a tared reaction vessel or graduated cylinder.

-

Securely close the primary container immediately after dispensing.

-

Wipe any minor drips on the exterior of the vessel with a chemically compatible wipe (e.g., polypropylene). Dispose of the wipe in the designated halogenated solid waste container.

-

-

Post-Operation:

-

Wipe down the work surface inside the fume hood.

-

Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

-

Wash hands thoroughly with soap and water.[5]

-

3.2: Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is critical for preventing direct contact.

| Protection Type | Specification | Rationale & Field Insight | Source(s) |

| Hand Protection | Nitrile gloves (minimum) for splash protection. Neoprene or Butyl gloves for extended handling. | Double-gloving is recommended. Nitrile offers good splash resistance, but halogenated compounds can permeate it over time. Always check manufacturer's compatibility charts. | [6][7] |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield is required if there is a significant splash risk. | Protects against splashes and vapors that can cause serious eye irritation. | [4][8] |

| Skin/Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact. | [8] |

| Respiratory Protection | Not required if work is conducted within a certified fume hood. | A fume hood is the primary engineering control for respiratory protection. Respirators are only for emergency situations or specific non-routine tasks assessed by EHS professionals. | [4][9] |

Section 4: Emergency Protocols

A swift, informed response is critical in any chemical emergency.[10] All personnel must be familiar with these procedures before beginning work.

4.1: Personnel Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[5][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Skin Contact: Move to a safety shower and remove all contaminated clothing while flushing the affected area with water for 15 minutes.[11] Wash the skin with soap and water.[5] Seek medical attention if irritation develops or persists.

-

Inhalation: Immediately move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. Call for emergency medical assistance (911).[11]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[5] Seek immediate medical attention.

4.2: Chemical Spill Response

The response to a spill depends entirely on its scale and the handler's ability to manage it safely.[12] If there is any doubt, evacuate and call for emergency response.

Caption: Workflow for responding to a chemical spill, differentiating between minor and major incidents.

-

Minor Spill (Manageable by lab personnel):

-

Alert personnel in the immediate area.[10]

-

Ensure the fume hood is operational and wear appropriate PPE.[13]

-

Contain the spill by creating a dike with inert absorbent material like vermiculite, sand, or spill pillows.[3][12]

-

Absorb the spilled liquid, working from the outside in to prevent spreading.[10]

-

Collect the contaminated absorbent material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[4]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[14]

-

-

Major Spill (Requires emergency response):

-

Immediately alert everyone in the laboratory and evacuate the area.[12]

-

If safe to do so, close the doors to the laboratory to contain vapors.

-

Activate the nearest fire alarm if the spill poses a fire hazard.

-

From a safe location, call emergency services (911) and the institution's Environmental Health & Safety (EHS) department.[11]

-

Provide responders with the chemical name, quantity spilled, and a copy of the SDS.

-

Section 5: Storage and Waste Disposal

Proper lifecycle management is a crucial component of chemical safety.

-

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[3]

-

Keep containers tightly closed to prevent the release of vapors.[5]

-

Store away from all sources of ignition.[4]

-

Segregate from incompatible materials, particularly strong oxidizing agents, acids, and acid chlorides.[15][16]

-

-

Waste Disposal:

-

All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and contaminated labware, must be treated as hazardous waste.

-

Collect waste in a dedicated, properly labeled, and sealed container for halogenated organic waste.

-

Disposal must be conducted through the institution's EHS office in strict accordance with all local, state, and federal regulations.[5] Do not dispose of down the drain.[3]

-

References

-

Aarti Industries. (2025). 3-Chloro-4-fluoroaniline Safety Summary. 17

-

TCI AMERICA. (n.d.). This compound.

-

Chemical Bull Pvt. Ltd. (n.d.). 3-chloro-4-fluoroaniline. 18

-

Chemsrc. (2025). 3-Chloro-4-fluoroaniline. 15

-

Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. 5

-

PubChem - NIH. (n.d.). 3-Chloro-4-fluoroaniline. 19

-

Sigma-Aldrich. (n.d.). 3-Chloro-4-fluoroaniline 98%.

-

Carl ROTH. (2025). Safety Data Sheet: 3-Chloro-4-fluoroaniline. 20

-

SynQuest Laboratories, Inc. (2019). Safety Data Sheet: 2-Chloro-1,3-difluoro-4-iodobenzene. 2

-

Thermo Fisher Scientific. (2025). Safety Data Sheet. 16

-

Shanghai Worldyang Chemical Co.,Ltd. (n.d.). 3-Chloro-4-fluoroaniline. 21

-

Guidechem. (n.d.). This compound 202925-07-3. 22

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloroanisole. 3

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%. 4

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. 14

-

Sigma-Aldrich. (2025). Safety Data Sheet - 4-Chloroanisole.

-

Mount Holyoke College. (2018). Chemical Emergency Procedures: General Response and Clean-Up. 10

-

Santa Cruz Biotechnology, Inc. (2026). This compound. 1

-